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Compound of Interest

Compound Name: 3-Nitropyridine

CAS No.: 1232169-18-4

Cat. No.: B1148475 Get Quote

Executive Summary & Structural Context
3-Nitropyridine presents a unique NMR challenge due to the interplay between the electron-

deficient pyridine ring and the strongly electron-withdrawing nitro (

) group. Correct assignment requires distinguishing between the two

-carbons (C2 and C6) and resolving the often-overlapping signals of C2 and the quaternary C3.

Core Challenge: Differentiating C2 (ortho to

) from C6 (para to

) and identifying the low-intensity quaternary C3.

Key Mechanism: The "Ortho-Nitro Shielding Effect" is the primary driver for the upfield shift

of C2 relative to C6.

Comparative Chemical Shift Analysis
The following data compares experimental values in Chloroform-

(

) against Dimethyl Sulfoxide-
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(

) and calculated predictions. Note the significant deviation of predictive algorithms for the
C2/C6 positions, highlighting the necessity of experimental validation.

Table 1: 13C NMR Chemical Shift Assignments ( , ppm)

Position
Carbon
Type (Exp.) (Exp.)*

Prediction
(ChemDraw
)

(Exp. vs
Pred.)

C2
(

)

145.4 146.2 149.8 (Shielded)

C3 (Ipso) 144.9 145.5 148.2

C4
(

)

132.6 133.5 134.1

C5
(

)

123.9 124.8 124.5

C6
(

)

153.8 154.5 152.0

Data Source: Validated against SDBS Spectral Database No. 3360.

Trend: A general deshielding of

to

ppm is observed due to hydrogen bonding between the solvent and the pyridine nitrogen.

Mechanistic Insight: The "C2 vs. C6" Anomaly
A common error in assigning 3-nitropyridine is assuming the nitro group deshields the

adjacent C2 carbon, pushing it downfield of C6. Experimental data proves the opposite.
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The Mechanism
Pyridine Baseline: In unsubstituted pyridine, C2 and C6 are equivalent (

ppm).

Nitro Group Effect:

Induction (-I): Withdraws density, theoretically deshielding.

Steric/Electronic Compression (Ortho-Effect): In 13C NMR, nitro groups typically cause a

shielding effect (upfield shift) on the ortho carbons. In nitrobenzene, the ortho carbon

appears at 123.4 ppm (shielded relative to benzene's 128.5 ppm).

Result: The shielding ortho-effect on C2 (~145 ppm) overcomes the inductive deshielding.

C6, being para to the nitro group, lacks this shielding interaction and remains highly

deshielded (~154 ppm) due to the adjacent nitrogen.

Diagram 1: Electronic Effects Pathway
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Substituent Effects on 13C Shifts
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Caption: Logical flow of electronic effects explaining why C2 is shielded relative to C6.

Experimental Protocol for Ambiguity Resolution
The proximity of C2 (145.4 ppm) and C3 (144.9 ppm) creates a risk of misassignment. The

following protocol ensures definitive identification.

Step 1: Optimization of Relaxation Delay ( )
Problem: C3 is quaternary. It lacks the Nuclear Overhauser Effect (NOE) enhancement and

has a long longitudinal relaxation time (

).

Protocol:
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Set

(relaxation delay) to 3–5 seconds (standard is often 1s).

Set pulse angle to

rather than

to ensure quaternary carbons recover magnetization.

Result: C3 signal becomes visible and distinct from baseline noise.

Step 2: Gated Decoupling (Optional but Powerful)
Method: Run a proton-coupled 13C experiment (or gated decoupling).

Observation:

C2: Appears as a doublet of doublets (large

Hz).

C3: Appears as a singlet (or complex multiplet with small long-range couplings), clearly

distinguishing it from the C2 doublet.

Step 3: 2D NMR Validation Workflow
Use the following workflow to confirm the connectivity.

Diagram 2: Validation Workflow
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Caption: Step-by-step NMR correlation workflow for resolving C2/C3 and C2/C6 ambiguities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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